molecular formula C15H21N3O2S B2843847 N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1170870-52-6

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2843847
CAS No.: 1170870-52-6
M. Wt: 307.41
InChI Key: BIFQJDTTYQYCHV-UHFFFAOYSA-N
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Description

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structural features, including a benzyl group, an isopropyl group, and a sulfonamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of Substituents: The benzyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The benzyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of suitable nucleophiles and catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The benzyl and isopropyl groups may enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
  • N-isopropyl-N-methyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
  • N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both benzyl and isopropyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups with the sulfonamide functionality enhances its versatility and effectiveness in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-1,3-dimethyl-N-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12(2)18(10-14-8-6-5-7-9-14)21(19,20)15-11-17(4)16-13(15)3/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQJDTTYQYCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CC=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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